3-Quinuclidinone, 6-(hydroxymethyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 155.19 g/mol. It is classified as a bicyclic amine and is notable for its structural features, including a hydroxymethyl group attached to the quinuclidinone framework. The compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules.
This compound is classified under the category of quinuclidinones, which are derivatives of quinuclidine. Quinuclidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The specific compound, 3-Quinuclidinone, 6-(hydroxymethyl)-, can be sourced from chemical suppliers and is identified by its CAS number 34291-62-8 .
The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- typically involves several steps:
For instance, one method involves treating 3-quinuclidinone with formaldehyde under basic conditions to yield the hydroxymethyl derivative .
3-Quinuclidinone, 6-(hydroxymethyl)- can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 3-Quinuclidinone, 6-(hydroxymethyl)- often involves interactions with biological targets:
Research indicates that quinuclidinone derivatives can exhibit significant biological activities, including anti-inflammatory and central nervous system effects .
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry.
3-Quinuclidinone, 6-(hydroxymethyl)- has several applications in scientific research:
Catalytic asymmetric synthesis of 3-quinuclidinone, 6-(hydroxymethyl)- derivatives leverages chiral catalysts to install stereocenters with high enantiocontrol. Ruthenium complexes with BINAP-type chiral ligands enable enantioselective hydrogenation of bicyclic ketones, achieving >90% enantiomeric excess (ee) for structurally analogous quinuclidinones [3] [5]. Photoredox-mediated hydrogen atom transfer (HAT) represents an emerging strategy, where electrophilic amine radical cations selectively abstract hydridic hydrogens at the C3 position. This generates nucleophilic radicals that undergo nickel-catalyzed cross-coupling with aryl halides, constructing chiral C-C bonds under mild conditions [6]. Key advantages include avoidance of pre-functionalized substrates and modular tuning of HAT selectivity via electronic effects on the quinuclidine catalyst (e.g., 3-acetoxyquinuclidine versus unsubstituted analogs) [6].
Table 1: Asymmetric Catalysts for Quinuclidinone Functionalization
Catalyst System | Reaction Type | Key Outcome | Reference |
---|---|---|---|
Ru(BINAP)Cl₂ | Hydrogenation | >90% ee in (R)-3-quinuclidinol synthesis | [5] |
Ir/Ni Dual Photoredox | C–H Arylation | α-Amino C–C bond formation; 81% yield | [6] |
3-Acetoxyquinuclidine HAT | Regioselective H-abstraction | Selective activation of hydridic C–H | [6] |
Transition metal catalysts provide efficient routes for the reduction of the C3-ketone in 6-(hydroxymethyl)-3-quinuclidinone to chiral alcohols. RuBr₂[(S,S)-xylskewphos] complexes achieve near-quantitative conversion of quinuclidinones with enantioselectivities exceeding 99% ee [2]. The xylskewphos ligand architecture is critical for steric shielding, ensuring preferential re-face hydride delivery. Rhodium-DIOP complexes similarly enable asymmetric hydrogenation but require high pressures (up to 100 atm) and exhibit moderate enantioselectivity (~85% ee) [5]. Recent advances focus on ligand design to enhance activity under ambient conditions. For example, Josiphos-derived catalysts facilitate hydrogenation at 5 atm H₂ and 25°C, achieving 98% ee for N-heterocyclic ketones [3]. Solvent optimization is pivotal: protic solvents like methanol improve conversion but may erode ee, while aprotic solvents (toluene, MTBE) enhance stereoselectivity at the cost of reaction rate [5].
Table 2: Metal-Catalyzed Hydrogenation Performance
Catalyst | Conditions | Conversion | ee (%) | |
---|---|---|---|---|
RuBr₂[(S,S)-xylskewphos] | 50°C, 10 atm H₂, MeOH | >99% | 99.5 | [2] |
Rh-(R,R)-DIOP | 70°C, 100 atm H₂, toluene | 95% | 85 | [5] |
Ru-Josiphos SL-J009-1 | 25°C, 5 atm H₂, MTBE | 97% | 98 | [3] |
Biocatalysis offers sustainable routes to enantiopure 3-quinuclidinol, 6-(hydroxymethyl)- derivatives. NADH-dependent ketone reductases (KREDs) from Microbacterium luteolum (QNR, bacC) and Kaistia algarum (KaKR) selectively reduce 3-quinuclidinones to (R)-alcohols with >99.9% ee [2] [4]. KaKR exhibits exceptional thermostability (retaining >90% activity after 72 h at 50°C) and operates efficiently without exogenous cofactors. It achieves complete conversion of 5 M (626 g/L) substrate with a space-time yield of 1027 g·L⁻¹·d⁻¹ [2]. Co-expression with Leifsonia alcohol dehydrogenase (LSADH) enables NADH recycling using isopropanol as a sacrificial donor, eliminating costly cofactor supplementation [4]. E. coli whole-cell biocatalysts co-expressing QNR and LSADH convert 15% (w/v) quinuclidinone to (R)-3-quinuclidinol with 100% yield and >99.9% ee [4]. Immobilization further enhances operational stability, enabling 10 reaction cycles without activity loss [8].
Key Advances in Enzyme Engineering:
Chiral resolution remains practical for enriching 6-(hydroxymethyl)-3-quinuclidinol enantiomers when asymmetric synthesis is impractical. Kinetic resolution using lipases (e.g., Candida antarctica lipase B) selectively acylates (S)-alcohols, leaving (R)-enantiomers unreacted with E > 200 [3]. Diastereomeric salt formation with O,O′-di-p-toluoyl-tartaric acid (DTTA) achieves 98% de after two recrystallizations, though yields are moderate (≤35% per cycle) [3]. Dynamic kinetic resolution (DKR) integrates in situ racemization and enzymatic resolution: Shvo’s ruthenium catalyst racemizes alcohols via hydrogen transfer, while immobilized Pseudomonas fluorescens lipase transesterifies the (R)-enantiomer. This tandem process achieves 95% yield and 99% ee for 3-quinuclidinols [3].
Limitations:
The hydroxymethyl group at C6 enables targeted derivatization to diversify molecular scaffolds. Key strategies include:
Synthetic Considerations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: